molecular formula C24H28N2O3 B159897 Naftopidil, (R)- CAS No. 127931-15-1

Naftopidil, (R)-

Katalognummer: B159897
CAS-Nummer: 127931-15-1
Molekulargewicht: 392.5 g/mol
InChI-Schlüssel: HRRBJVNMSRJFHQ-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Naftopidil, (R)- is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Naftopidil, (R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naftopidil, (R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Treatment of Benign Prostatic Hyperplasia (BPH)

Naftopidil is widely recognized for its efficacy in treating BPH, particularly in Japan. Clinical studies have demonstrated that it significantly improves lower urinary tract symptoms (LUTS) associated with BPH.

Key Findings:

  • Efficacy Comparison: A randomized clinical trial comparing Naftopidil and tamsulosin revealed that both drugs effectively relieve LUTS. However, Naftopidil showed a faster onset of action and a greater reduction in post-void residual volume (PVR) at two weeks .
  • Symptom Improvement: Patients treated with Naftopidil reported significant improvements in the International Prostate Symptom Score (IPSS) and quality of life scores compared to those on tamsulosin .
ParameterNaftopidilTamsulosin
IPSS (2 weeks)8.819.17
PVR ReductionSignificantLess significant
Quality of Life ImprovementYesYes

Anti-Cancer Properties

Recent studies have unveiled Naftopidil's potential as an anti-cancer agent, particularly in prostate cancer. This has sparked interest in drug repurposing strategies.

Research Insights:

  • Cancer Incidence Reduction: A retrospective study indicated that patients using Naftopidil exhibited a reduced incidence of prostate cancer compared to those not on the medication .
  • Mechanism of Action: Naftopidil demonstrates anti-proliferative effects on various cancer cell lines through both α1-adrenergic receptor-dependent and independent pathways. It modulates apoptosis-related proteins, enhancing the sensitivity of cancer cells to treatments .

Case Studies:

  • Prostate Cancer: In vitro studies showed that Naftopidil reduced cell viability in prostate cancer cell lines and induced apoptosis .
  • Other Cancers: Research has also indicated effectiveness against bladder, cervical, and gastric cancers, showcasing its broad-spectrum anti-cancer activity .

Pharmacokinetics and Drug Delivery Innovations

The pharmacokinetics of Naftopidil suggest significant differences between its enantiomers, impacting its therapeutic efficacy.

Key Observations:

  • Bioavailability Variations: Studies indicate that the S-enantiomer has higher bioavailability than the R-enantiomer after oral administration. However, the R-enantiomer shows greater distribution in peripheral tissues, particularly in the prostate .
  • Innovative Delivery Systems: Research is ongoing into buccal films of Naftopidil aimed at enhancing bioavailability by bypassing hepatic metabolism .

Safety Profile and Side Effects

Naftopidil is generally well-tolerated with a favorable safety profile compared to other α1-blockers.

Adverse Effects:

  • Common side effects include postural hypotension and headaches; however, these are typically less severe than those associated with tamsulosin .
  • A study reported no significant increase in complications related to double-J stent placement when using Naftopidil for discomfort management .

Eigenschaften

CAS-Nummer

127931-15-1

Molekularformel

C24H28N2O3

Molekulargewicht

392.5 g/mol

IUPAC-Name

(2R)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol

InChI

InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m1/s1

InChI-Schlüssel

HRRBJVNMSRJFHQ-HXUWFJFHSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Isomerische SMILES

COC1=CC=CC=C1N2CCN(CC2)C[C@H](COC3=CC=CC4=CC=CC=C43)O

Kanonische SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.